molecular formula C26H27N5O3S2 B11619604 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11619604
M. Wt: 521.7 g/mol
InChI Key: JNVHZOUZCIVGOR-QNGOZBTKSA-N
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Description

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C26H27N5O3S2 and its molecular weight is 521.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C26H27N5O3S2

Molecular Weight

521.7 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O3S2/c1-4-30-25(33)21(36-26(30)35)15-20-23(27-22-10-5-17(2)16-31(22)24(20)32)29-13-11-28(12-14-29)18-6-8-19(34-3)9-7-18/h5-10,15-16H,4,11-14H2,1-3H3/b21-15-

InChI Key

JNVHZOUZCIVGOR-QNGOZBTKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

The molecular formula of this compound is C20H22N4O2S2C_{20}H_{22}N_4O_2S_2 with a molecular weight of 426.54 g/mol. Its structure features a thiazolidine ring and a pyrido-pyrimidine core, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing promising results in various therapeutic areas:

1. Anticancer Activity

Research has demonstrated that derivatives of thiazolidine compounds exhibit significant anticancer properties. For instance, a study indicated that compounds with similar structures showed inhibition against various cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at different phases, primarily through the modulation of signaling pathways associated with cell proliferation and survival .

Cell Line IC50 (μM) Mechanism
MDA-MB 23115.0Apoptosis induction
HCT11612.5Cell cycle arrest
PC318.0Inhibition of proliferation

2. Inhibition of Protein Kinases

The compound has shown potential as an inhibitor of several protein kinases, notably DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). This kinase is implicated in various cellular processes, including differentiation and proliferation. The IC50 values for related compounds have been reported in the low micromolar range, suggesting that modifications to the thiazolidine moiety can enhance potency .

Kinase IC50 (μM) Activity
DYRK1A0.033Selective inhibition
GSK3α/β>10No significant activity

3. Anti-inflammatory Properties

Compounds similar to this structure have been evaluated for their anti-inflammatory effects, particularly as selective COX-II inhibitors. These properties are crucial for developing treatments for inflammatory diseases such as arthritis and cardiovascular disorders .

Case Studies

Several case studies have explored the therapeutic potential of thiazolidine derivatives:

  • Study on DYRK1A Inhibition: A recent study synthesized a series of thiazolidine derivatives and assessed their inhibitory effects on DYRK1A. The most potent compound exhibited an IC50 value of 0.033 μM, indicating strong potential for neurological disorder treatments .
  • Antitumor Activity Assessment: Another study evaluated the anticancer activity of thiazolidine-based compounds against various tumor cell lines. The results showed significant cytotoxic effects, with some compounds leading to over 70% inhibition in cell viability at concentrations below 20 μM .

The mechanisms through which this compound exerts its biological activities include:

  • Apoptosis Induction: Many studies indicate that these compounds can trigger programmed cell death in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
  • Cell Cycle Arrest: By interfering with key regulatory proteins in the cell cycle, these compounds can halt the progression of cancer cells at critical checkpoints.
  • Kinase Inhibition: The selective inhibition of kinases like DYRK1A leads to altered signaling pathways that can suppress tumor growth and enhance apoptosis.

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